1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol

Vue d'ensemble

Description

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

Compounds with a piperidine structure, like “1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol”, are often involved in interactions with various receptors in the body. For example, they may interact with G protein-coupled receptors, ion channels, or enzymes. The specific targets would depend on the exact structure and properties of the compound .

Mode of action

The compound’s interaction with its targets would typically involve binding to a specific site on the target molecule, which could then influence the target’s activity. This could result in changes in cellular signaling, enzyme activity, or other cellular processes .

Biochemical pathways

Without specific information on the compound, it’s difficult to say exactly which biochemical pathways it might affect. Compounds like this could potentially influence a variety of pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on factors such as its size, polarity, and specific functional groups. For example, the presence of an amino group could influence its solubility and absorption, while the piperidine ring could affect its distribution and metabolism .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular signaling and gene expression to effects on cell growth, differentiation, or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, or could affect its stability and thus its ability to exert its effects .

Analyse Biochimique

Biochemical Properties

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dopamine receptors, particularly the D4 receptor, which is involved in modulating synaptic transmission and various brain functions . The nature of these interactions includes binding to the receptor sites, influencing receptor activity, and modulating downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect dopamine pathways, which play a crucial role in reward-motivated behavior, motor control, and hormone release . The compound’s impact on these pathways can lead to changes in cellular activities and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, particularly the D4 receptor, and modulates their activity by influencing the receptor’s conformation and signaling properties . This modulation can lead to either inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its interaction with dopamine receptors may vary depending on the duration of exposure and the experimental conditions . Long-term studies have indicated potential changes in receptor sensitivity and cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on dopamine signaling and related behaviors. At higher doses, it may lead to toxic or adverse effects, such as receptor desensitization or neurotoxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental designs.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown and regulation of dopamine levels . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes via specific transporters and distributed to various cellular compartments . Its localization and accumulation can influence its activity and function within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Activité Biologique

1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

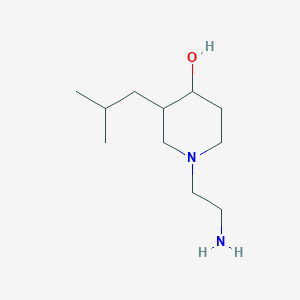

The compound's structure can be represented as follows:

It features a piperidine ring with an aminoethyl side chain and an isobutyl group, contributing to its unique biological activity.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the following areas:

- Neuropharmacological Effects : The compound has shown potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

- Cardiovascular Benefits : There is evidence indicating its role in modulating vascular smooth muscle contraction.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Inhibition of Kinases : It has been suggested that the compound could inhibit Rho kinase activity, which is implicated in various cardiovascular diseases and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety metrics compared to control groups, suggesting its potential as an anxiolytic agent.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited IC50 values below 10 µM against HCT116 colon cancer cells, indicating strong cytotoxic properties .

- Vascular Smooth Muscle Relaxation : Research involving isolated rat aorta showed that the compound induced relaxation, implicating its utility in managing hypertension .

Propriétés

IUPAC Name |

1-(2-aminoethyl)-3-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-9(2)7-10-8-13(6-4-12)5-3-11(10)14/h9-11,14H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWTZXVRMHWTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.